2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline
CAS No.:
Cat. No.: VC18798189
Molecular Formula: C13H16BClF3NO2
Molecular Weight: 321.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16BClF3NO2 |
|---|---|
| Molecular Weight | 321.53 g/mol |
| IUPAC Name | 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline |
| Standard InChI | InChI=1S/C13H16BClF3NO2/c1-11(2)12(3,4)21-14(20-11)8-6-9(15)10(19)5-7(8)13(16,17)18/h5-6H,19H2,1-4H3 |
| Standard InChI Key | YWIKUSGCZXYEHD-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C(F)(F)F)N)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Composition
The compound’s molecular formula, C₁₃H₁₆BClF₃NO₂, reflects its complex substitution pattern. Key structural features include:
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Aniline core: Provides a reactive amino group for further functionalization.
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Chlorine substituent: Positioned at the 2nd carbon, enhancing electrophilicity.
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Trifluoromethyl group: At the 5th carbon, contributing to lipophilicity and metabolic stability.
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Tetramethyl dioxaborolane: A boronate ester at the 4th carbon, enabling participation in Suzuki-Miyaura couplings.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Weight | 321.53 g/mol |
| IUPAC Name | 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C(F)(F)F)N)Cl |
| PubChem CID | 164890818 |
Synthesis and Purification
Synthetic Routes
The compound is synthesized via palladium-catalyzed borylation, a method widely used for installing boronate esters. A plausible route involves:
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Starting Material: 2-Chloro-5-(trifluoromethyl)aniline.
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Borylation: Reaction with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ and potassium acetate in 1,4-dioxane at 110°C under nitrogen.
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Workup: Purification via silica gel chromatography (2% ethyl acetate/hexane) yields the product with >85% purity.
Optimization Challenges
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Regioselectivity: Ensuring borylation occurs exclusively at the 4th position requires careful control of reaction conditions.
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Stability: The amino group may necessitate protection (e.g., as an acetanilide) to prevent undesired side reactions during synthesis.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The boronate ester moiety enables this compound to act as a key partner in Suzuki reactions, forming biaryl structures critical in pharmaceutical intermediates. For example:
Here, Ar-Bpin represents the compound, and Ar'-X is an aryl halide. This reaction is pivotal in constructing antimalarial quinolones and kinase inhibitors .
Pharmaceutical Relevance
The trifluoromethyl group enhances bioavailability and resistance to metabolic degradation, making the compound valuable in drug candidates. Recent studies highlight similar scaffolds in antimalarial agents, where the CF₃ group improves target binding to parasitic enzymes .
| Aspect | Recommendation |
|---|---|
| Personal Protection | Gloves, goggles, lab coat |
| Storage | Cool, dry, inert atmosphere |
| Disposal | Incineration per local regulations |
Future Directions
Drug Discovery
The compound’s trifluoromethyl and boronate groups position it as a candidate for developing protease inhibitors or antimicrobial agents. Structural analogs have shown promise against Plasmodium falciparum, with EC₅₀ values as low as 0.004 μM .
Materials Science
Incorporating this boronate into conjugated polymers could yield materials with tunable electronic properties for organic semiconductors or sensors.
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